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molecular formula C14H26O B8726330 1-Vinylcyclododecanol

1-Vinylcyclododecanol

Cat. No. B8726330
M. Wt: 210.36 g/mol
InChI Key: IKDAAKTZPNAEIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06951964B2

Procedure details

5 g (23.8 mmol) of 1-vinylcyclododecanol, quartz reactor 25/400 mm, temperature 660° C.±10, vaporization at 125-135° C. (airbath temperature) in about 30 min. Nitrogen stream about 1-2 l/h, vacuum 4-6 mbar. The oily condensate began to crystallize in the cool trap already. 4.4 g (88% crude yield) of a wax-like solid were obtained which, according to GC and GC/MS analyses, comprises as well as 80-85% of the main component also up to about 5% cyclododecanone and about 5-10% other components which, according to the molecular masses found, are dehydrogenation products. Recrystallization twice from hexane at 0° and −20° C., gave 3.6 g (72%) of cyclotetradecanone (GC purity>98%) as colorless needles with a melting point of 56° C.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1([OH:15])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4]1)=[CH2:2].C1(=O)CCCCCCCCCCC1>>[C:3]1(=[O:15])[CH2:1][CH2:2][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(=C)C1(CCCCCCCCCCC1)O
Name
quartz
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCCCCCCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to crystallize in the cool trap already
CUSTOM
Type
CUSTOM
Details
4.4 g (88% crude yield) of a wax-like solid were obtained which
CUSTOM
Type
CUSTOM
Details
Recrystallization twice from hexane at 0°

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCCCCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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